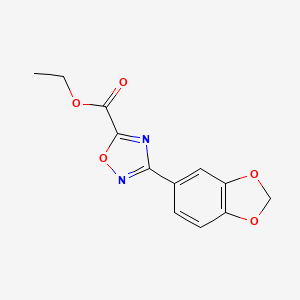

Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” is closely related to your compound of interest . It has a molecular formula of C12H12O4, an average mass of 220.221 Da, and a monoisotopic mass of 220.073563 Da .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate” were not found, a related compound, “1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles”, was synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of “Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” consists of a benzodioxol group attached to an acrylate group .Physical and Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” include a molecular formula of C12H12O4, an average mass of 220.221 Da, and a monoisotopic mass of 220.073563 Da .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis of Complex Molecules : Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate serves as a starting material or intermediate in the synthesis of complex molecules. For instance, it has been utilized in the development of a mild, efficient solvent-free preparation of ethyl 1-oxo-1,2dihydro-pyrimido[1,6a]benzimidazol-4-carboxylates, demonstrating a versatile application in synthesizing benzimidazole derivatives under solvent-free conditions, which is significant for green chemistry (Meziane et al., 1998).

Biological Activities Exploration : Research has been conducted on the antimicrobial, antilipase, and antiurease activities of derivatives containing oxadiazole nuclei. Some compounds synthesized from ethyl piperazine-1-carboxylate showed good to moderate antimicrobial activity against tested microorganisms, which underlines the potential of this compound derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Physicochemical Applications

Corrosion Inhibition : The compound's derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in sulfuric acid environments. This application is crucial for industrial processes, where corrosion resistance is paramount for the longevity and safety of metal structures (Ammal et al., 2018).

Electrochemical and Electrochromic Properties : The introduction of different acceptor groups and copolymerization has been explored to affect the electrochemical and electrochromic properties of polymers derived from this compound. This research suggests potential applications in developing new materials for electronic and optical devices (Hu et al., 2013).

Propiedades

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-16-12(15)11-13-10(14-19-11)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWFXOBNHJWNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)

![2-Oxadispiro[2.0.44.33]undecane](/img/structure/B2985426.png)

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)

![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)